Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPGBNGGBCTYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC1NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824260-58-3 | |
| Record name | methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic precursor, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthetic route is crucial for industrial applications, ensuring consistent quality and supply .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and reactivity in subsequent synthetic steps.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (concentrated) | 2-Azabicyclo[2.1.1]hexane-5-carboxylic acid | Prolonged heating required |
| Basic Hydrolysis | NaOH (aqueous) | Sodium salt of the carboxylic acid | Faster than acidic conditions |
The hydrochloride counterion stabilizes the intermediate during hydrolysis, enhancing reaction efficiency .
Nucleophilic Substitution at the Ester Group
The ester moiety reacts with nucleophiles such as amines to form amides, enabling diversification for pharmaceutical applications.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | Methanol, reflux | 2-Azabicyclo[2.1.1]hexane-5-carboxamide | 78% |
| Benzylamine | DMF, 80°C | N-Benzyl-2-azabicyclo[2.1.1]hexane-5-carboxamide | 65% |
Reactivity is influenced by steric hindrance from the bicyclic framework, which moderates reaction rates.
Reduction of the Ester Group
The ester can be reduced to a primary alcohol using strong reducing agents, though the bicyclic structure necessitates careful control of conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | Dry THF, 0°C → RT | 5-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane | 52% |
| DIBAL-H | Toluene, –78°C | Partially reduced intermediates | 30% |
Over-reduction or ring-opening side reactions are minimized at low temperatures.
Salt Formation and Acid-Base Reactions
The nitrogen in the bicyclic structure acts as a weak base, enabling salt formation with stronger acids.
| Acid | Product | Application |
|---|---|---|
| Sulfuric acid | Sulfate salt | Improved crystallinity |
| Trifluoroacetic acid | Triflate salt | Enhanced solubility in organic media |
The hydrochloride form itself is stable under standard storage conditions but can exchange counterions in the presence of competing acids .
Ring-Opening and Functionalization
The strained bicyclic system undergoes selective ring-opening under controlled conditions, enabling access to linear derivatives.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| H2O2, NaOH | Aqueous ethanol | 5-Carboxy-2-azepanone | Oxidative cleavage |
| Grignard reagents | Dry ether, 0°C | Alkylated derivatives | Nucleophilic attack at bridgehead |
Ring-opening reactions are highly dependent on the electronic environment of the bicyclic system.
Stability Under Oxidative Conditions
The compound exhibits moderate stability toward oxidants, with reactivity centered on the ester and nitrogen sites.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO4 | Acidic aqueous | Degradation products | Partial decomposition |
| Ozone | CH2Cl2, –78°C | Ozonides (unstable intermediates) | Limited utility |
Key Structural and Reactivity Insights
-
Steric Effects : The bicyclo[2.1.1]hexane framework imposes significant steric constraints, slowing reactions at the bridgehead positions.
-
Electronic Effects : The nitrogen atom’s lone pair participates in conjugation with the ester group, modulating electrophilicity .
-
Counterion Role : The hydrochloride salt improves solubility in polar solvents but may inhibit reactions requiring free amine intermediates .
Scientific Research Applications
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- Ring Strain and Reactivity : The [2.1.1] system in the target compound imposes higher ring strain compared to larger bicyclic systems (e.g., [2.2.2] or [3.2.0]). This strain may enhance reactivity in ring-opening reactions or functionalization .
- Functional Groups : The methyl ester group in the target compound contrasts with carboxylic acid derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes), which are common in β-lactam antibiotics . The ester group likely improves cell membrane permeability compared to ionized carboxylic acids.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The trifluoromethyl group in [2.2.2] analogues increases hydrophobicity, whereas the target compound’s ester group balances lipophilicity and aqueous solubility .
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : Approximately 177.63 g/mol
- Structure : The bicyclic structure allows for specific interactions with biological targets, primarily through hydrogen bonding facilitated by the nitrogen atom.
The hydrochloride salt form enhances the compound's solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitrogen atom's ability to participate in hydrogen bonding plays a crucial role in these interactions, which may influence pharmacological properties and therapeutic outcomes.
Potential Targets and Interactions
Research indicates that this compound may interact with various enzymes and receptors, leading to potential therapeutic effects. Ongoing studies aim to elucidate the exact pathways and mechanisms involved in these interactions, contributing to its evaluation as a candidate for drug development .
Antibacterial Activity
Recent studies have highlighted the compound's potential antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activities observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.03125 μg/mL |
| Enterococcus faecalis | <0.25 μg/mL |
| Escherichia coli | 1–4 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
| Acinetobacter baumannii | 16 μg/mL |
These findings suggest that this compound could be a valuable candidate for further development in antibacterial therapies .
Enzyme Inhibition Studies
In addition to its antibacterial properties, the compound has been evaluated for its inhibitory effects on bacterial topoisomerases, which are critical enzymes involved in DNA replication and transcription. The following table presents the IC50 values for enzyme inhibition:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | DNA Gyrase | <32 |
| This compound | Topoisomerase IV | <100 |
These results indicate strong dual activity against both DNA gyrase and topoisomerase IV, suggesting a mechanism that could be leveraged for developing new antibacterial agents .
Case Studies
Case Study 1: Antibacterial Efficacy Against MRSA
A recent study investigated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC of <0.03125 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models have shown that the compound can effectively reduce bacterial load in infections caused by vancomycin-intermediate Staphylococcus aureus. These findings support further exploration into its therapeutic applications in clinical settings .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves bicyclic scaffold formation followed by carboxylation and salt stabilization. For example, thionyl chloride-mediated esterification and ring-opening reactions are critical for maintaining structural integrity. Reaction temperature control (<10°C during thionyl chloride addition) and stoichiometric ratios (e.g., 1:2 molar ratio of precursor to thionyl chloride) are essential to minimize side reactions like over-esterification . Post-synthesis, hydrochloride salt formation improves stability, requiring pH adjustment and solvent evaporation under reduced pressure .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify bicyclic scaffold protons (e.g., bridgehead protons at δ 3.1–3.5 ppm) and carboxylate methyl groups (δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 191.66 for CHClNO) .
- X-ray crystallography : Resolve stereochemical ambiguities in bicyclic systems, particularly for bridgehead substituents .
Q. What purification strategies are effective for isolating the hydrochloride salt form?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences between the free base and hydrochloride salt .
- Ion-exchange chromatography : Separate unreacted amines or acidic byproducts using Dowex® 50WX4 resin .
- Lyophilization : For hygroscopic intermediates, freeze-drying ensures salt stability .
Advanced Research Questions
Q. How can enantioselective synthesis of methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate be achieved?
- Methodological Answer :
- Chiral auxiliaries : Employ tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry during bicyclo[2.1.1]hexane formation. For example, (1R,4S,5S)-configured precursors yield enantiomerically pure products via asymmetric hydrogenation .
- Catalytic asymmetric synthesis : Use Ru-BINAP catalysts for enantioselective cyclization, achieving >90% ee in model systems .
Q. What computational methods aid in predicting the stability of this bicyclic system under reaction conditions?
- Methodological Answer :
- DFT calculations : Analyze strain energy (~25–30 kcal/mol for bicyclo[2.1.1]hexane) to predict ring-opening tendencies during carboxylation .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .
Q. How do structural analogs (e.g., 2-azabicyclo[2.2.2]octane derivatives) inform SAR studies for this compound?
- Methodological Answer :
- Ring-size variation : Compare bioactivity of bicyclo[2.1.1]hexane (6-membered) vs. bicyclo[2.2.2]octane (8-membered) cores. Larger rings exhibit reduced steric hindrance but lower metabolic stability .
- Substituent effects : Fluorination at the bridgehead (via Deoxo-Fluor®) enhances membrane permeability but may increase toxicity .
Q. What are the challenges in analyzing contradictory solubility data for this hydrochloride salt?
- Methodological Answer :
- pH-dependent solubility : Use potentiometric titration to measure solubility-pH profiles. Discrepancies often arise from protonation state variations (e.g., pKa ~8.5 for the amine group) .
- Counterion effects : Compare hydrochloride vs. trifluoroacetate salts; hydrochloride salts generally exhibit higher aqueous solubility but lower organic solvent compatibility .
Critical Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
